1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a carbamothioyl moiety. This compound is often utilized in various fields due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide typically involves the reaction of 4-chlorophenyl isothiocyanate with piperidine-4-carboxamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity .
Chemical Reactions Analysis
1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)carbamothioyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-[(4-Fluorophenyl)carbamothioyl]piperidine-4-carboxamide
- 1-[(4-Bromophenyl)carbamothioyl]piperidine-4-carboxamide
- 1-[(4-Methylphenyl)carbamothioyl]piperidine-4-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ringFor example, the chlorophenyl group in this compound may confer unique properties compared to the fluorophenyl or bromophenyl analogs .
Properties
IUPAC Name |
1-[(4-chlorophenyl)carbamothioyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-1-3-11(4-2-10)16-13(19)17-7-5-9(6-8-17)12(15)18/h1-4,9H,5-8H2,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAXUUPUXGVXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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